5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
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Overview
Description
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring substituted with a benzenesulfonyl group and a pyridazine ring substituted with dimethylamine, making it a unique structure with diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
This compound belongs to a class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Biochemical Pathways
N-arylpiperazines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway modulations are dependent on the specific targets of the compound and the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been explored for its interactions with biological targets, such as dopamine receptors.
Industry: Its derivatives are investigated for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides: These compounds also target dopamine receptors and have similar pharmacological profiles.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease.
Uniqueness
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which confers distinct binding properties and biological activity. The presence of the benzenesulfonyl group enhances its binding affinity and selectivity for dopamine receptors, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-19(2)16-12-14(13-17-18-16)20-8-10-21(11-9-20)24(22,23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIBCUQRERNXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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